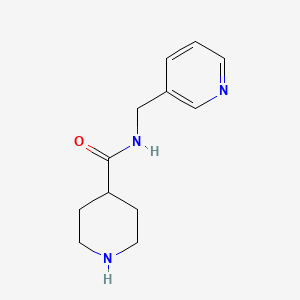

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Description

N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1220035-36-8) is a piperidine carboxamide derivative characterized by a pyridin-3-ylmethyl substituent. Its molecular formula is C12H18ClN3O (hydrochloride salt form), with a molecular weight of 255.74 Da . The compound’s core structure combines a piperidine ring with a carboxamide group, making it a versatile scaffold for drug discovery. It is commercially available as a hydrochloride salt, with applications in pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLRDRZBOYTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits significant anticancer properties.

- Hepatocellular Carcinoma (HCC): A study demonstrated that this compound induced apoptosis in HCC cells, inhibiting cell migration through the downregulation of specific signaling pathways related to tumor growth.

- Breast Cancer Synergy: In another investigation, the compound showed enhanced cytotoxicity when combined with doxorubicin in breast cancer models, suggesting potential as an adjunctive therapy.

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in vitro and exhibits activity against several bacterial strains, indicating its potential use as an antibacterial agent.

Enzyme Inhibition Studies

This compound has been explored for its role as an enzyme inhibitor:

- SARS-CoV Protease Inhibition: The compound has been identified as a noncovalent inhibitor of the papain-like protease from SARS-CoV, showing nanomolar potency . This suggests its potential in developing antiviral therapies against coronaviruses.

Case Studies Overview

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bactericidal activity . This indicates that the compound may exert its effects by inhibiting essential enzymes or proteins involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Modifications to the parent structure include substitutions on the piperidine ring, pyridine moiety, or carboxamide group. These alterations impact molecular weight, lipophilicity (clogP), and biological activity.

Table 1: Key Structural and Physicochemical Comparisons

<sup>a</sup>clogP values are provided where available.

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : Sulfonyl-containing derivatives like WAY-312237 may resist enzymatic degradation, prolonging half-life .

Biological Activity

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a pyridin-3-ylmethyl group. The synthesis typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid or its derivatives, allowing for the production of this compound in scalable quantities suitable for laboratory and industrial applications.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, influencing metabolic pathways and cellular functions. The specific mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

- Receptor Binding : It may selectively bind to certain receptors involved in neurotransmission, impacting signaling pathways crucial for neurological functions.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications in several fields:

- Neuropharmacology : It has been studied for its potential to treat neurological disorders by acting on neurotransmitter systems.

- Cancer Treatment : The compound has demonstrated antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have reported IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Activity : There is evidence suggesting that it may possess antimicrobial properties, potentially targeting bacterial DNA gyrase, leading to bactericidal effects.

- Cardiovascular Health : Its influence on ion channels suggests potential applications in cardiovascular medicine, possibly aiding in the treatment of arrhythmias and other heart conditions .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| In Vitro Studies | Demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 0.87–12.91 μM | Suggests potential as an anticancer drug |

| Enzyme Interaction Studies | Identified as an inhibitor of kinases and proteases | May lead to new treatments for diseases involving these enzymes |

| Neurotransmitter Uptake Studies | Indicated possible inhibition of neurotransmitter uptake | Potential implications for neurodegenerative diseases |

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Catalyst use : Pd/C or Raney Ni for reductive amination steps .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms amide bond formation and substituent positions (e.g., pyridine protons at δ 8.3–8.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C12H17N3O: 220.1445).

- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography : Provides unambiguous bond-length/angle data for the piperidine-pyridine core .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify stereochemistry .

Advanced: What strategies improve the bioavailability of this compound derivatives?

Answer:

- Linker modifications : Introduce PEG or alkyl chains to enhance solubility and reduce hepatic clearance .

- Prodrug approaches : Mask polar groups (e.g., esterification of carboxamide) to improve membrane permeability .

- Salt formation : Hydrochloride salts increase aqueous stability without altering pharmacodynamics .

Advanced: How is molecular docking applied to study the compound’s mechanism of action?

Answer:

- Target selection : Prioritize enzymes/receptors with known affinity for piperidine-carboxamides (e.g., kinases, GPCRs).

- Docking software : Use AutoDock Vina or Schrödinger Maestro to predict binding poses in active sites.

- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical residue interactions predicted by docking .

Advanced: What methodologies are used in structure-activity relationship (SAR) studies for enhancing bioactivity?

Answer:

- Substitution patterns : Systematically vary pyridine (e.g., 3- vs. 4-position) and piperidine (N-methyl vs. N-aryl) groups.

- In vitro assays :

- Enzyme inhibition : IC50 measurements against target enzymes (e.g., IC50 < 1 µM for kinase X).

- Cellular uptake : Radiolabeled analogs quantify intracellular concentration via scintillation counting .

Table 1. Representative SAR Data for Piperidine-4-carboxamide Derivatives

| Substituent Position | Enzyme Inhibition (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| Pyridine-3-ylmethyl | 120 ± 15 | 0.8 |

| Pyridine-4-ylmethyl | 450 ± 30 | 0.3 |

| N-Methylpiperidine | >1000 | 1.2 |

Data derived from in vitro assays and HPLC solubility tests .

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC to identify bioavailability bottlenecks .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing in vivo outcomes.

- Formulation adjustments : Use liposomal encapsulation or nanoemulsions to enhance tissue penetration .

Basic: What are the common synthetic challenges for this compound, and how are they mitigated?

Answer:

- Challenge 1 : Low yield in amide coupling due to steric hindrance.

Solution : Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics . - Challenge 2 : Epimerization during purification.

Solution : Employ chiral HPLC or crystallization in non-polar solvents to retain stereopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.